molecular formula C6H7N3O2 B569821 Methyl 6-aminopyrazine-2-carboxylate CAS No. 118853-60-4

Methyl 6-aminopyrazine-2-carboxylate

Cat. No. B569821
CAS RN: 118853-60-4
M. Wt: 153.141
InChI Key: MFQOPTGQOOILCR-UHFFFAOYSA-N
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Description

“Methyl 6-aminopyrazine-2-carboxylate” is a pyrazine that is substituted by a methoxycarbonyl group at position 2 and an amino group at position 6 . It is a member of pyrazines, a methyl ester, and an aromatic amine .


Synthesis Analysis

The synthesis of “this compound” involves several steps. One method involves the use of sodium azide and triphenylphosphine in dimethyl sulfoxide at 120℃ for 4 hours, followed by the addition of hydrogen chloride in water and dimethyl sulfoxide at 120℃ for 12 hours . The product is then extracted in ethyl acetate, dried with Na2SO4, and concentrated and dried with n-pentane .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the IUPAC name “methyl 6-amino-2-pyrazinecarboxylate” and the InChI code "1S/C6H7N3O2/c1-11-6(10)4-2-8-3-5(7)9-4/h2-3H,1H3,(H2,7,9)" . The molecular weight is 153.14 .


Chemical Reactions Analysis

“this compound” can undergo various chemical reactions. For instance, it can react with isocyanates and aroyl chlorides to convert to pteridinediones .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a boiling point of 341.2°C at 760 mmHg . It should be stored in a dark place, in an inert atmosphere, at 2-8°C . Its solubility is classified as very soluble .

Scientific Research Applications

  • Methyl 6-aminopyrazine-2-carboxylate is used in the synthesis of iminophosphoranes, which are intermediates in the production of 2,3-disubstituted pteridin-4(3H)-ones (Okawa, Eguchi, & Kakehi, 1996).

  • It serves as a precursor in the generation of various pteridin-4-one derivatives, which are useful in the study and development of potential pharmaceuticals (Albert, 1979).

  • The compound is involved in reactions leading to the formation of 2-aminopyrazine derivatives, which have applications in medicinal chemistry and drug design (Felder, Pitre, & Grabitz, 1964).

  • It is used in the synthesis of pteridines, specifically in studies exploring new routes to 4-aminopteridines, which are important in the field of biochemistry and pharmacology (Albert & Ota, 1971).

  • This compound is involved in the synthesis of N-substituted nicotinamides and related compounds, which have potential biological importance (Takács, Jakab, Petz, & Kollár, 2007).

  • This compound is also used in studies focusing on the synthesis and catalytic application of lead(II) complexes in cyanosilylation reactions, contributing to the field of catalysis and organic synthesis (Karmakar, Hazra, Guedes da Silva, & Pombeiro, 2015).

Safety and Hazards

“Methyl 6-aminopyrazine-2-carboxylate” is associated with certain hazards. The safety information includes pictograms GHS07, signal word “Warning”, and hazard statements H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

methyl 6-aminopyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-11-6(10)4-2-8-3-5(7)9-4/h2-3H,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFQOPTGQOOILCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30659348
Record name Methyl 6-aminopyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

118853-60-4
Record name Methyl 6-aminopyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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